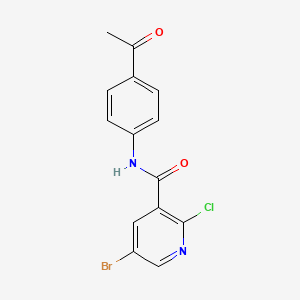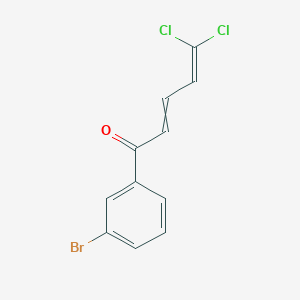![molecular formula C30H20N2O2 B12560636 3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline CAS No. 168003-71-2](/img/structure/B12560636.png)
3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline is an organic compound that belongs to the class of phenanthroline derivatives. This compound is characterized by the presence of two 4-methoxyphenyl groups attached to the phenanthroline core via ethynyl linkages. Phenanthroline derivatives are known for their applications in coordination chemistry, photophysics, and materials science due to their unique electronic and structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline typically involves the Sonogashira coupling reaction. This reaction is carried out between 3,8-dibromo-1,10-phenanthroline and 4-methoxyphenylacetylene in the presence of a palladium catalyst, such as palladium(II) acetate, and a copper co-catalyst, such as copper(I) iodide. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine, to facilitate the coupling process. The reaction mixture is typically heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to achieve high yields and purity. Additionally, purification techniques, such as column chromatography or recrystallization, would be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of phenanthroline derivatives with oxidized phenyl groups.
Reduction: Formation of reduced phenanthroline derivatives.
Substitution: Formation of nitro or bromo derivatives of the compound.
Aplicaciones Científicas De Investigación
3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline has several scientific research applications, including:
Coordination Chemistry: Used as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.
Photophysics: Investigated for its photophysical properties, such as fluorescence and phosphorescence, making it useful in the development of light-emitting devices and sensors.
Materials Science: Employed in the design of organic materials with specific electronic and optical properties, such as organic semiconductors and photovoltaic materials.
Biological Studies: Explored for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline is largely dependent on its interaction with metal ions and biological targets. As a ligand, it can coordinate with metal ions to form complexes that exhibit unique electronic and catalytic properties. In biological systems, the compound may interact with DNA or proteins, leading to potential therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,10-Phenanthroline: A parent compound with similar coordination chemistry applications.
4,7-Diphenyl-1,10-phenanthroline: Another phenanthroline derivative with phenyl groups at different positions.
2,9-Dimethyl-1,10-phenanthroline: A derivative with methyl groups instead of ethynyl linkages.
Uniqueness
3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline is unique due to the presence of ethynyl linkages and methoxy groups, which enhance its electronic properties and make it suitable for specific applications in photophysics and materials science. The ethynyl linkages provide extended conjugation, while the methoxy groups can influence the compound’s solubility and reactivity.
Propiedades
Número CAS |
168003-71-2 |
|---|---|
Fórmula molecular |
C30H20N2O2 |
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
3,8-bis[2-(4-methoxyphenyl)ethynyl]-1,10-phenanthroline |
InChI |
InChI=1S/C30H20N2O2/c1-33-27-13-7-21(8-14-27)3-5-23-17-25-11-12-26-18-24(20-32-30(26)29(25)31-19-23)6-4-22-9-15-28(34-2)16-10-22/h7-20H,1-2H3 |
Clave InChI |
RKCGKSMXDAEOKI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C#CC2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C#CC5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-Diphenylphosphoryl-1-(4-hydroxy-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B12560580.png)
![1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12560587.png)
![Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane](/img/structure/B12560602.png)
![4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol](/img/structure/B12560605.png)



![1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B12560614.png)
![2-[(2-Hydroxyethyl)sulfanyl]-3,5-dimethoxybenzene-1,4-diol](/img/structure/B12560616.png)




